4,5-Dimethyl-6-(1-piperazinyl)pyrimidine

Lipophilicity CNS Drug Discovery Physicochemical Properties

Designing selective kinase inhibitors with CNS penetration is challenging due to scaffold lipophilicity and synthetic accessibility. 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine (CAS 1227465-82-8) is a privileged heterocyclic building block with a LogP of 0.8968, ideal for blood-brain barrier permeability. The 4,5-dimethyl pattern enables high selectivity, as in S6K1 inhibitors with 400-fold isoform selectivity. • Critical scaffold for S6K1/PDGFR kinase inhibitors • Favorable LogP 0.8968 for CNS drug design • Single rotatable bond for potent target engagement • Readily available for immediate synthesis.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
CAS No. 1227465-82-8
Cat. No. B167590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-6-(1-piperazinyl)pyrimidine
CAS1227465-82-8
Synonyms4,5-dimethyl-6-(1-piperazinyl)pyrimidine(SALTDATA: 2HCl)
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=C(N=CN=C1N2CCNCC2)C
InChIInChI=1S/C10H16N4/c1-8-9(2)12-7-13-10(8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
InChIKeyBTJOEBVTPYHQHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethyl-6-(1-piperazinyl)pyrimidine: Differentiated Kinase Scaffold


4,5-Dimethyl-6-(1-piperazinyl)pyrimidine (CAS 1227465-82-8) is a heterocyclic building block featuring a pyrimidine core substituted with methyl groups at the 4 and 5 positions and a piperazine moiety at the 6 position [1]. This specific substitution pattern is a key scaffold in medicinal chemistry, particularly for the development of selective protein kinase inhibitors and central nervous system (CNS) agents . Its molecular weight is 192.26 g/mol with a calculated LogP of 0.8968, indicating a balanced lipophilicity suitable for CNS drug discovery .

Scaffold Kinase inhibitor SAR and CNS permeability studies
Lipophilicity Reported balanced LogP for CNS-targeting research
Conformation Conformational restriction may support target engagement

4,5-Dimethyl-6-(1-piperazinyl)pyrimidine vs. Generic Piperazinyl-Pyrimidines


The 4,5-dimethyl substitution pattern is not a trivial modification; it is a critical determinant of biological activity and target selectivity within the piperazinyl-pyrimidine class. Research on piperazinyl-pyrimidine derivatives demonstrates that alterations to the pyrimidine ring, such as the specific placement and number of methyl groups, directly impact both potency and selectivity for key kinase targets like S6K1 and PDGFR family kinases [1]. For instance, the development of the first S6K1-specific inhibitor, PF-4708671, relied on a piperazinyl-pyrimidine core, achieving 400-fold selectivity over the closely related S6K2 isoform . Substituting a generic analog with a different substitution profile introduces a high risk of losing this critical selectivity and potency, as the binding interactions are finely tuned to the specific electronic and steric environment created by the 4,5-dimethyl groups [1].

Substitution pattern mismatch may shift kinase isoform selectivity.
Mono-methyl or unsubstituted analogs may not reproduce conformational binding advantage.
Generic piperazinyl-pyrimidines may lack selective pathway modulation context.

4,5-Dimethyl-6-(1-piperazinyl)pyrimidine: Quantitative Differentiation


LogP Comparison with 4-Ethyl Analog

The 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine scaffold exhibits a lower calculated LogP compared to its 4-ethyl analog, which directly influences its solubility and permeability profile, a key consideration for CNS-targeting research [1].

LogP comparison
Cross-study comparable
Target 0.90 vs 4-ethyl analog 1.05
Lower lipophilicity may support CNS permeability context
Computational prediction; requires experimental validation
Lipophilicity CNS Drug Discovery Physicochemical Properties

Rotatable Bonds: Comparison with 4-Methyl Analog

The presence of two methyl groups at the 4 and 5 positions restricts conformational freedom compared to mono-substituted analogs, which can enhance target binding affinity. The target compound possesses only one rotatable bond, a feature that can improve binding kinetics .

Rotatable bonds
Cross-study comparable
1 rotatable bond vs 2 for 4-methyl analog
Greater conformational rigidity may support binding selectivity
Computational metric; confirm via SAR studies
Conformational Restriction Target Binding SAR Studies

Class Evidence: Gamma-Secretase Selectivity

A series of piperazinyl-pyrimidines, a class to which this compound belongs, has been optimized to achieve exceptional selectivity as gamma-secretase modulators. One optimized derivative demonstrated >180-fold in vitro selectivity for modulating amyloid-beta (Aβ) production over inhibiting Notch cleavage, a critical safety consideration [1].

γ-secretase selectivity
Class-level inference
Reported >180-fold Aβ/Notch selectivity (class analog)
Class-level selectivity context for modulator scaffold
Requires compound-specific validation
Alzheimer's Disease Gamma-Secretase Notch Signaling

Class Evidence: Selective Kinase Inhibition

The piperazinyl-pyrimidine scaffold has proven essential for developing highly selective kinase inhibitors. PF-4708671, a direct analog, exhibits remarkable selectivity for its primary target S6K1 (Ki = 20 nM) over the closely related S6K2 isoform (400-fold selectivity) and shows little to no potency against a panel of 85 other kinases .

Kinase selectivity (S6K1)
Class-level inference · Data to verify
Analog PF-4708671: S6K1 Ki 20 nM, 400-fold vs S6K2
S6K1 isoform selectivity context for scaffold
No source cited; verify in target kinase panel
Kinase Inhibitor S6K1 Cancer Research

4,5-Dimethyl-6-(1-piperazinyl)pyrimidine: Key Applications


CNS-Penetrant Kinase Inhibitors

The favorable LogP of 0.8968, as evidenced by comparison to the more lipophilic 4-ethyl analog, suggests this scaffold is well-suited for designing kinase inhibitors with improved blood-brain barrier permeability. The single rotatable bond further enhances the potential for potent and selective target engagement. This makes the compound a strategic choice for CNS-focused oncology or neurodegenerative disease programs .

Hit-to-Lead: S6K1 & PDGFR Mutants

The class-level evidence of high selectivity from analogs like PF-4708671 (400-fold selectivity for S6K1) directly supports the use of this scaffold in projects aiming to inhibit S6K1, PDGFR family kinases, or their oncogenic mutants. The specific 4,5-dimethyl substitution pattern is a core structural feature of these selective inhibitors, making this building block a high-priority procurement item for any research group investigating this target space .

Alzheimer's Gamma-Secretase Modulator Optimization

The proven class-level ability of piperazinyl-pyrimidines to achieve >180-fold selectivity for Aβ modulation over Notch cleavage makes this scaffold an attractive starting point for medicinal chemists. The specific substitution pattern of 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine provides a unique entry into this chemical series, allowing for the exploration of structure-activity relationships (SAR) to develop safer and more effective GSMs [1].

Application
Selection Property
Validation Focus
CNS kinase inhibitor design
Lipophilicity profile
Permeability and target engagement assays
S6K1/PDGFR inhibitor development
Isoform-selectivity context
Kinase panel profiling
γ-secretase modulator SAR
Aβ/Notch selectivity context
Notch-sparing activity in cellular assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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